2-((2-Oxo-2-(2-thienyl)ethyl)thio)-3-phenyl-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Oxo-2-(2-thienyl)ethyl)thio)-3-phenyl-4(3H)-quinazolinone is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Oxo-2-(2-thienyl)ethyl)thio)-3-phenyl-4(3H)-quinazolinone typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-mercaptoquinazolinone with 2-oxo-2-(2-thienyl)ethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-((2-Oxo-2-(2-thienyl)ethyl)thio)-3-phenyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioether linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The exact mechanism of action of 2-((2-Oxo-2-(2-thienyl)ethyl)thio)-3-phenyl-4(3H)-quinazolinone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to bind to active sites or allosteric sites, thereby influencing the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Oxo-2-(2-thienyl)ethyl)thio)-4(3H)-quinazolinone
- 2-((2-Oxo-2-(2-thienyl)ethyl)thio)-3-methyl-4(3H)-quinazolinone
- 2-((2-Oxo-2-(2-thienyl)ethyl)thio)-3-ethyl-4(3H)-quinazolinone
Uniqueness
2-((2-Oxo-2-(2-thienyl)ethyl)thio)-3-phenyl-4(3H)-quinazolinone is unique due to the presence of the phenyl group, which can influence its biological activity and chemical reactivity. The phenyl group can enhance the compound’s ability to interact with hydrophobic pockets in target molecules, potentially increasing its efficacy as a therapeutic agent.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H14N2O2S2 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C20H14N2O2S2/c23-17(18-11-6-12-25-18)13-26-20-21-16-10-5-4-9-15(16)19(24)22(20)14-7-2-1-3-8-14/h1-12H,13H2 |
InChI Key |
HEFUJQHRCPIAHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.